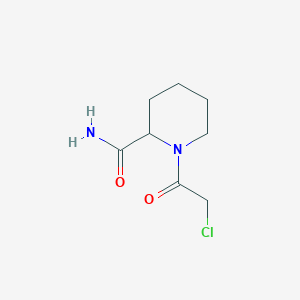

1-(2-Chloroacetyl)piperidine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chloroacetyl)piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2/c9-5-7(12)11-4-2-1-3-6(11)8(10)13/h6H,1-5H2,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKBHYWROBDIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within N Acyl Piperidine Carboxamide Chemistry

The piperidine (B6355638) ring is one of the most significant synthetic fragments in the design of pharmaceuticals and is a core component in numerous classes of drugs and natural alkaloids. mdpi.comnih.gov The modification of the piperidine nitrogen through acylation is a common strategy in medicinal chemistry to create N-acyl piperidine derivatives with diverse pharmacological profiles. nih.gov This class of compounds, which includes the broader family of piperidine carboxamides, has been explored for a wide range of biological activities. ontosight.aiontosight.ai

Derivatives of piperidine carboxamide have been synthesized and evaluated for various therapeutic applications, including as anti-osteoporosis agents, analgesics, and anti-inflammatory drugs. nih.govresearchgate.net The unique chemical structure of piperidine allows it to be combined with many other molecular fragments, making it a highly effective foundation for creating new drug-like substances. nih.gov The presence of both an N-acyl group and a carboxamide moiety creates a scaffold with specific steric and electronic properties that can be tailored for interaction with biological targets like enzymes or receptors. ontosight.aiontosight.ai

Historical Trajectories and Research Focus Areas of 1 2 Chloroacetyl Piperidine 2 Carboxamide

While the piperidine (B6355638) scaffold is ubiquitous in chemical research, a specific, high-profile historical research trajectory for 1-(2-Chloroacetyl)piperidine-2-carboxamide is not extensively documented in scientific literature. Instead, academic and industrial research has often focused on structurally related compounds that have led to significant therapeutic breakthroughs.

A notable parallel can be drawn to the pyrrolidine (B122466) analogue, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is a widely recognized key intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type-II diabetes. nih.govbeilstein-journals.org The research focus on this pyrrolidine-based intermediate highlights the synthetic importance of the N-chloroacetyl moiety for constructing larger, biologically active molecules. nih.gov

In the realm of piperidine derivatives, a significant area of research has been the development of local anesthetics. nih.gov Compounds such as ropivacaine (B1680718) and levobupivacaine (B138063) are prominent examples. The synthesis of these anesthetics, however, typically involves a different key intermediate, namely (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, which is subsequently N-alkylated. nih.govchemimpex.comgoogle.comnbinno.com The focus on these alternative structures underscores that while the general piperidine-2-carboxamide (B12353) core is of great interest, specific research pathways diverge based on the desired final product and synthetic strategy.

Significance As a Chemical Intermediate in Advanced Synthesis

Strategic Disconnections and Precursor Selection

The design of a synthetic route for this compound is guided by retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available precursors. The primary disconnections for this molecule are at the two amide bonds: the endocyclic N-acyl bond and the exocyclic carboxamide. This leads to key precursors such as piperidine-2-carboxylic acid or its derivatives and chloroacetyl chloride.

A primary and logical precursor for the synthesis is piperidine-2-carboxylic acid, also known as pipecolic acid. wikipedia.org This approach leverages the existing piperidine (B6355638) ring and the carboxylic acid moiety at the C-2 position. The synthesis typically involves two main steps: N-acylation of the piperidine nitrogen followed by amidation of the carboxylic acid, or the reverse sequence.

Chloroacetyl chloride is a highly reactive and commonly used reagent for the N-acylation of secondary amines like the piperidine nitrogen. semanticscholar.org This reaction, a nucleophilic acyl substitution, proceeds readily due to the high electrophilicity of the acyl chloride's carbonyl carbon. semanticscholar.org The negative inductive effect of the chlorine atom in the chloroacetyl group further enhances this reactivity. semanticscholar.org

The reaction involves the attack of the lone pair of electrons from the piperidine nitrogen onto the carbonyl carbon of chloroacetyl chloride. This is typically followed by the elimination of a chloride ion. Due to the formation of hydrochloric acid (HCl) as a byproduct, a base is generally required to neutralize the acid and drive the reaction to completion. derpharmachemica.com Common bases used for this purpose include tertiary amines like triethylamine or pyridine. researchgate.netcyberleninka.ru The reaction is often performed under mild conditions, sometimes at reduced temperatures to control its exothermicity. researchgate.net

A similar strategy has been successfully employed in the synthesis of related compounds, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid from L-proline, highlighting the effectiveness of chloroacetyl chloride in acylating cyclic amino acid structures. beilstein-journals.orgnih.gov

More advanced one-pot strategies integrate multiple bond-forming events in a single reaction vessel. mdpi.comnih.gov A notable example from related chemistry is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-prolinamide. In this process, chloroacetyl chloride serves as both the acylating agent for the nitrogen and, in a subsequent step, as a dehydrating agent to convert the primary amide to a nitrile. google.com This dual functionality of chloroacetyl chloride under specific conditions suggests its potential in streamlined syntheses. Such a one-pot method, combining N-acylation and a subsequent transformation, can significantly enhance industrial production efficiency by minimizing purification steps and solvent usage. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing product yield and purity while ensuring the process is efficient and scalable. Key factors to consider include the choice of solvent, reaction temperature, and the use of catalysts.

The choice of solvent can significantly influence reaction rates and outcomes by affecting the solubility of reactants and the stability of transition states. ajgreenchem.com For N-acylation reactions, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly employed. beilstein-journals.orgresearchgate.netnih.gov

Research on the synthesis of a related pyrrolidine derivative showed that changing the solvent from acetonitrile to THF and increasing the temperature from -20°C to reflux dramatically reduced the reaction time from 48 hours to just 2 hours, while achieving a high yield of 81%. beilstein-journals.org This demonstrates the profound impact of both solvent and temperature on reaction kinetics.

Temperature control is also crucial. While N-acylation with chloroacetyl chloride is often initiated at low temperatures (e.g., 0°C) to manage the exothermic nature of the reaction, subsequent heating may be necessary to ensure complete conversion. researchgate.net For one-pot procedures involving both acylation and dehydration, temperatures may range from 40°C to 70°C to facilitate both transformations effectively. google.com

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

|---|---|---|---|---|

| Solvent | Acetonitrile | Tetrahydrofuran (THF) | Reaction time reduced from 48h to 2h; Yield of 81% achieved. | beilstein-journals.org |

| Temperature | -20°C | Reflux | ||

| Solvent | Dichloromethane | - | Commonly used for N-acylation. | researchgate.netnih.gov |

| Temperature | 0°C to Room Temp | 40°C - 70°C | Lower temperatures for initial acylation control; higher temperatures for one-pot acylation/dehydration. | researchgate.netgoogle.com |

In the context of N-acylation, bases like triethylamine or pyridine are essential reactants to neutralize the generated HCl, but they also play a catalytic role in the reaction mechanism. derpharmachemica.com

For subsequent transformations, such as the dehydration of a primary amide to a nitrile, specific catalysts can be employed. In the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, chloroacetyl chloride itself acts as the dehydrating agent. However, the process can be catalyzed by substances like N,N-dimethylformamide (DMF). google.com The addition of a catalyst like DMF can facilitate the dehydration reaction under milder conditions or at an accelerated rate. google.com The molar ratio of the substrate to the catalyst is an important parameter to optimize for achieving the best results. google.com While zinc(II) compounds and gold-based systems have been explored as catalysts for other types of piperidine synthesis, their applicability to this specific transformation would require further investigation. rsc.orgrsc.orgnih.gov

| Reaction Step | Catalyst/Reagent | Function | Reference |

|---|---|---|---|

| N-Acylation | Triethylamine, Pyridine | Neutralize HCl byproduct, act as catalyst. | derpharmachemica.comresearchgate.net |

| Dehydration (Amide to Nitrile) | Chloroacetyl Chloride | Acts as the dehydrating agent. | google.com |

| Dehydration (Amide to Nitrile) | N,N-Dimethylformamide (DMF) | Catalyst for the dehydration reaction. | google.com |

Green Chemistry Considerations in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of pharmacologically relevant molecules, including piperidine derivatives. mdpi.com The production of this compound, while specific methodologies are not extensively detailed in dedicated green chemistry literature, can be critically evaluated through the lens of established green principles. These considerations aim to minimize environmental impact by improving atom economy, utilizing safer solvents, reducing energy consumption, and employing catalytic methods over stoichiometric reagents. mdpi.com

Atom Economy

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. In a typical synthesis of this compound, piperidine-2-carboxamide is acylated using chloroacetyl chloride, often in the presence of a base (like triethylamine) to neutralize the hydrochloric acid byproduct.

The reaction can be represented as: C₆H₁₂N₂O + C₂H₂Cl₂O + (C₂H₅)₃N → C₈H₁₃ClN₂O₂ + (C₂H₅)₃NHCl

The atom economy for this process is inherently less than 100% due to the formation of a stoichiometric byproduct (triethylammonium chloride). Maximizing atom economy is a fundamental goal of green chemistry. researchgate.net Reactions with high atom economy, such as addition reactions, are preferred as they incorporate all reactant atoms into the final product, generating no waste. rsc.org While challenging for this specific acylation, exploring alternative synthetic pathways that avoid the formation of salt byproducts is a key consideration for a greener process.

| Reactant | Formula | Molecular Weight (g/mol) | Atoms in Product |

|---|---|---|---|

| Piperidine-2-carboxamide | C₆H₁₂N₂O | 128.17 | ✓ |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | ✓ (as C₂H₂ClO group) |

| Triethylamine (Base) | (C₂H₅)₃N | 101.19 | ✗ |

| Desired Product: this compound (C₈H₁₃ClN₂O₂) | MW: 204.65 g/mol | ||

| Byproduct: Triethylammonium chloride ((C₂H₅)₃NHCl) | MW: 137.65 g/mol | ||

% Atom Economy = (MW of Product / Σ MW of Reactants) x 100

|

This calculation demonstrates the significant portion of reactant mass that ends up as waste in a conventional synthesis, highlighting the need for more atom-economical routes.

Solvent Selection and Reaction Conditions

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. researchgate.net Traditional syntheses of similar carboxamides often employ chlorinated solvents like dichloromethane or ethers like tetrahydrofuran (THF). beilstein-journals.org These solvents are associated with environmental and health hazards. Green chemistry encourages the use of safer, more benign alternatives.

Recent advances in the synthesis of piperidine and other heterocyclic derivatives have demonstrated the efficacy of greener solvents. researchgate.netnih.gov Water, for instance, has been used as a medium for the synthesis of piperidinols, leveraging hydrogen bonding to catalyze the reaction. ajchem-a.com Other green solvent alternatives include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental profile than their traditional counterparts. researchgate.net

Solvent-free, or neat, reaction conditions represent an ideal green methodology, completely eliminating solvent waste. mdpi.com Such approaches, often facilitated by alternative energy sources like microwave irradiation, can lead to significantly reduced reaction times, higher yields, and simpler product isolation. nih.govrsc.org The synthesis of various N-heterocycles has been successfully achieved under solvent-free conditions, providing a precedent for its potential application to this compound synthesis. mdpi.com

| Solvent Type | Example | Green Chemistry Considerations |

|---|---|---|

| Traditional | Dichloromethane (DCM) | Volatile, suspected carcinogen, high environmental impact. |

| Traditional | Tetrahydrofuran (THF) | Can form explosive peroxides, derived from petrochemicals. |

| Greener Alternative | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, lower miscibility with water (easier separation), derived from renewable feedstocks. researchgate.net |

| Greener Alternative | Water | Non-toxic, non-flammable, inexpensive, can promote certain reactions through hydrophobic effects or hydrogen bonding. ajchem-a.com |

| Ideal | Solvent-Free | Eliminates solvent waste, simplifies purification, often reduces reaction time and energy input. mdpi.com |

Catalysis and Alternative Reagents

The principles of green chemistry favor the use of catalytic reagents over stoichiometric ones. mdpi.com Catalysts are used in small amounts and can be recycled, reducing waste and often enabling more efficient reactions. While the acylation step is typically high-yielding without a catalyst, the use of a stoichiometric base generates significant salt waste. Investigating catalytic systems that could facilitate this transformation without the need for a soluble base would be a significant green improvement. For instance, heterogeneous base catalysts could be employed, which can be easily recovered by filtration and potentially reused. ajchem-a.com

Furthermore, multicomponent reactions (MCRs) represent a powerful strategy in green chemistry, combining three or more reactants in a single step to form a complex product with high atom economy and efficiency. mdpi.com While a direct MCR for this compound may not be obvious, exploring novel synthetic disconnections could lead to convergent, greener syntheses of this and related piperidine structures. nih.gov

Transformations of the Chloroacetyl Moiety

The chloroacetyl group is a highly reactive electrophilic handle due to the presence of the electron-withdrawing carbonyl group and the chlorine atom, which is a good leaving group. This functionality is amenable to both nucleophilic substitution and cyclization reactions.

Nucleophilic Substitution Reactions and Formation of Diverse Analogues

The primary mode of reaction for the chloroacetyl moiety is nucleophilic acyl substitution, where the chlorine atom is displaced by a variety of nucleophiles. masterorganicchemistry.comyoutube.com This reaction pathway is a straightforward method for introducing diverse functional groups, leading to a wide array of analogues. The general mechanism involves the attack of a nucleophile on the electrophilic methylene (B1212753) carbon, followed by the expulsion of the chloride ion. masterorganicchemistry.com

Common nucleophiles used in these reactions include primary and secondary amines, thiols, and alcohols. For instance, reaction with amines (e.g., morpholine, piperazine) leads to the formation of the corresponding aminoacetyl derivatives. researchgate.net These reactions are typically carried out in a suitable solvent like ethanol (B145695) or dioxane, often in the presence of a base to neutralize the HCl generated. researchgate.net

| Nucleophile | Resulting Functional Group | Potential Analogue Class |

|---|---|---|

| Primary/Secondary Amines (e.g., Morpholine) | Aminoacetyl | Aminoacetylpiperidine Carboxamides |

| Thiols (e.g., Thiophenol) | Thioether | Thioacetylpiperidine Carboxamides |

| Alcohols/Phenols (e.g., Phenol) | Ether | Oxyacetylpiperidine Carboxamides |

| Azide Ion (N₃⁻) | Azidoacetyl | Azidoacetylpiperidine Carboxamides |

This strategy allows for the systematic modification of the side chain, which is crucial in structure-activity relationship (SAR) studies for developing new therapeutic agents. mdpi.comnih.gov The reactivity of the chloroacetyl group makes it a key building block for creating libraries of compounds with varied physicochemical properties. researchgate.netnih.gov

Cyclization Reactions Initiated by the Chloroacetyl Group

The chloroacetyl group can also act as an initiator for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings. These reactions typically occur under basic conditions, where a nucleophilic center within the molecule attacks the electrophilic carbon of the chloroacetyl group. researchgate.netresearchgate.netasianpubs.org

For example, N-chloroacetylated amino acids have been shown to undergo intramolecular cyclization to form β-lactams (a four-membered ring) or other heterocyclic structures like 2-ketopiperazines. The regioselectivity of the cyclization (i.e., the size of the ring formed) can depend on factors such as the specific substrate, the base used, and the reaction conditions. asianpubs.org In the context of this compound, potential nucleophiles for such a cyclization could be the amide nitrogen or a deprotonated carbon on the piperidine ring, which could lead to bicyclic structures. Such base-catalyzed intramolecular cyclizations are a powerful tool for generating conformationally constrained analogues. researchgate.net

Modifications of the Piperidine-2-carboxamide Core

The piperidine-2-carboxamide core serves as a robust scaffold that can be further modified to explore chemical space and optimize molecular properties. nih.gov Functionalization can be targeted at the amide nitrogen or the C-H bonds of the piperidine ring itself.

Functionalization at the Amide Nitrogen and Piperidine Ring

The primary amide of the carboxamide group (-CONH₂) presents opportunities for functionalization, such as N-alkylation or N-acylation, although these reactions might require specific conditions to avoid competing reactions elsewhere in the molecule.

More advanced strategies focus on the direct functionalization of the C-H bonds of the piperidine ring. nih.govnih.govnih.gov This approach is highly attractive as it allows for the modification of the core scaffold without the need for pre-functionalized starting materials. Research has shown that site-selective C-H functionalization of N-acyl piperidines is achievable using transition-metal catalysis, particularly with rhodium catalysts. nih.govnih.gov The regioselectivity of these reactions (i.e., which C-H bond is functionalized) can be controlled by the choice of the catalyst and the nature of the N-acyl group. nih.govnih.gov

| Position | Electronic/Steric Factors | Controlling Elements |

|---|---|---|

| C2 | Electronically activated but sterically hindered. | Catalyst directs functionalization to this position (e.g., Rh₂(R-TPPTTL)₄ with N-brosyl-piperidine). nih.govnih.gov |

| C3 | Electronically deactivated due to the inductive effect from the nitrogen. | Often functionalized indirectly, e.g., via ring-opening of a cyclopropane (B1198618) fused to the C2-C3 bond. nih.govnih.gov |

| C4 | Sterically most accessible; less electronically deactivated than C3. | Achievable by using sterically bulky catalysts and N-acyl groups that shield the C2 position (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidines). nih.govnih.gov |

These C-H functionalization methods enable the introduction of aryl or acetate (B1210297) groups at specific positions on the piperidine ring, dramatically increasing the structural diversity of the accessible derivatives. nih.gov

Scaffold Diversification through Subsequent Reactions

The piperidine-2-carboxamide framework is a valuable starting point for "scaffold hopping," a strategy in medicinal chemistry used to generate novel core structures while retaining desired biological activity. nih.govbhsai.orgniper.gov.innih.gov Subsequent reactions on the core can lead to entirely new heterocyclic systems.

One such example is the transformation of a piperidine carboxamide into a different heterocyclic ring system. For instance, piperidine carboxamides can undergo cyclization with reagents like chlorocarbonylsulfenyl chloride to form piperidinyl-oxathiazol-2-ones, representing a significant alteration of the original scaffold. researchgate.net Such transformations are key to moving beyond simple analogue synthesis and discovering new chemotypes with potentially improved properties. nih.govdundee.ac.uk

Chemo- and Regioselectivity in Reactions of this compound

Achieving selectivity is a critical aspect of the synthetic chemistry of multifunctional molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the chloroacetyl group is significantly more electrophilic than the carboxamide carbonyl. Therefore, nucleophilic attack will overwhelmingly occur at the methylene carbon of the chloroacetyl moiety rather than at the amide carbonyl. This inherent difference in reactivity allows for the selective modification of the side chain without affecting the core amide group under standard nucleophilic substitution conditions.

Regioselectivity concerns the specific site of reaction within a functional group or on the ring.

In the Chloroacetyl Moiety: Nucleophilic substitution is highly regioselective for the α-carbon bearing the chlorine atom.

In Cyclization Reactions: The regioselectivity of intramolecular cyclizations initiated by the chloroacetyl group can be directed to form different ring sizes (e.g., 4- vs. 5-membered rings), depending on the reaction conditions and the conformational preferences of the transition state.

In Piperidine Ring Functionalization: As discussed, C-H functionalization can be highly regioselective. The choice of catalyst and the steric and electronic properties of the N-acyl group can direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.netrsc.org This catalyst-controlled regioselectivity is a powerful tool for synthesizing specific positional isomers that would be difficult to access through traditional methods. nih.gov

Stereochemical Control in Derivatization of this compound

The derivatization of this compound presents a significant challenge in controlling the stereochemical outcome of reactions. The inherent chirality of the molecule, originating from the stereocenter at the C-2 position of the piperidine ring, can be leveraged to influence the stereochemistry of subsequent chemical transformations. This substrate-controlled diastereoselection is a key strategy in the synthesis of complex chiral molecules. The conformational rigidity of the piperidine ring and the nature of the N-acyl substituent play crucial roles in dictating the facial selectivity of approaching reagents.

The primary site for derivatization on this compound is the electrophilic carbon of the chloroacetyl group. Nucleophilic substitution reactions at this position can lead to the formation of a new stereocenter, and the existing chirality at C-2 can induce a preference for one diastereomer over the other. The degree of diastereoselectivity is highly dependent on the reaction conditions, the nature of the nucleophile, and the conformational preferences of the starting material.

For N-acylpiperidines, the conformation of the ring and the orientation of the substituent at the C-2 position are critical. Computational studies and experimental data on related N-acylpiperidines suggest that a 2-substituent can favor an axial or pseudo-axial orientation to minimize allylic strain. This conformational preference can create a sterically hindered face of the molecule, directing the approach of a nucleophile to the less hindered face of the chloroacetyl group.

The carboxamide group at the C-2 position can also play a significant role in stereochemical control. It can influence the conformational equilibrium of the piperidine ring through intramolecular hydrogen bonding or steric interactions. Furthermore, the carboxamide moiety could potentially act as a directing group, coordinating with metal catalysts or reagents to deliver them to a specific face of the molecule, thereby enhancing diastereoselectivity.

Several strategies can be envisioned to achieve stereochemical control in the derivatization of this compound. These include the use of chiral nucleophiles, chiral catalysts, and the strategic manipulation of reaction conditions to favor a specific reaction pathway. For instance, the use of a bulky nucleophile might enhance the steric differentiation between the two faces of the chloroacetyl group, leading to higher diastereoselectivity.

Illustrative Diastereoselective Nucleophilic Substitution

The following table illustrates hypothetical outcomes of a nucleophilic substitution reaction on a chiral N-chloroacetylpiperidine derivative, highlighting the potential for diastereoselectivity. The data is based on general principles of asymmetric synthesis and does not represent experimental results for this compound.

| Nucleophile | Reaction Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Sodium azide | DMF, 25 °C | (R,S)-diastereomer | 60:40 |

| L-proline methyl ester | K₂CO₃, CH₃CN, 60 °C | (S,S)-diastereomer | 75:25 |

| Phenylmagnesium bromide | THF, -78 °C | (R,R)-diastereomer | 80:20 |

| (R)-α-methylbenzylamine | Et₃N, DCM, 0 °C | (S,R)-diastereomer | 90:10 |

The successful stereochemical control in the derivatization of this compound is pivotal for the synthesis of enantiomerically pure and biologically active compounds. Further research into the conformational analysis of this specific molecule and the exploration of various chiral reagents and catalysts are necessary to develop efficient and highly stereoselective derivatization strategies.

Computational and Theoretical Studies of 1 2 Chloroacetyl Piperidine 2 Carboxamide and Its Analogues

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide deep insights into the electron distribution, which governs a molecule's structure, stability, and reactivity. For 1-(2-Chloroacetyl)piperidine-2-carboxamide and its analogues, techniques like Density Functional Theory (DFT) are employed to analyze their electronic structure, offering a theoretical basis for their behavior in chemical reactions. researchgate.net Such studies are crucial in computational drug design, helping to explain the molecular basis of therapeutic activity and predict derivatives with potentially improved functions. lkouniv.ac.in

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and an acyclic side chain, numerous conformers are possible.

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. The resulting energy landscape provides a map of all possible shapes of the molecule, ranked by their relative stability. This is critical because the lowest energy conformer is not always the one that binds to a biological target. Implicit-solvent molecular simulations can be used to accurately predict these torsional landscapes and identify the major conformers. nih.gov Understanding the conformational preferences and the energy barriers between different states is essential for predicting how the molecule will interact with a biological receptor.

Table 1: Illustrative Conformational Analysis of a Piperidine-2-carboxamide (B12353) Analogue This table presents hypothetical data for educational purposes.

| Conformer | Dihedral Angle (C2-N1-C=O) (°) | Relative Energy (kcal/mol) | Population (%) at 298K |

| 1 (Chair, Equatorial) | 178.5 | 0.00 | 75.2 |

| 2 (Chair, Axial) | 65.2 | 1.50 | 10.1 |

| 3 (Twist-Boat) | -175.0 | 2.80 | 1.5 |

| 4 (Chair, Equatorial, Rotamer) | -5.5 | 0.85 | 13.2 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, developed by Kenichi Fukui. wikipedia.org It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). numberanalytics.com

The energy of the HOMO is related to a molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis can predict which parts of the molecule are most likely to participate in reactions.

Table 2: Hypothetical FMO Data for this compound and Analogues This table presents hypothetical data for educational purposes.

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

| 1 | -Cl (Parent) | -7.25 | -0.95 | 6.30 | Moderate |

| 2 | -F | -7.35 | -0.90 | 6.45 | Lower |

| 3 | -Br | -7.18 | -1.05 | 6.13 | Higher |

| 4 | -I | -7.05 | -1.15 | 5.90 | Highest |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.netnih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. wolfram.com Typically, red indicates electron-rich regions with negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Blue represents electron-deficient regions with positive potential, indicating sites for nucleophilic attack, while green denotes areas of neutral potential. researchgate.net

For this compound, an MEP map would reveal the most reactive sites. The oxygen atoms of the two carbonyl groups and the chlorine atom would be depicted in shades of red, highlighting them as centers of high electron density and likely sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov Conversely, the hydrogen atoms attached to the amide nitrogen and regions near the carbonyl carbons would likely appear blue, indicating they are electron-poor and susceptible to nucleophilic attack. This visualization is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.net

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation (In Silico)

In silico molecular modeling encompasses a range of computational techniques used to investigate the relationship between the chemical structure of a compound and its biological activity. This approach, known as Structure-Activity Relationship (SAR) analysis, is a pillar of modern drug discovery. nih.gov By creating computational models, researchers can rationalize the activities of known compounds and predict the potency of novel, untested molecules, thereby accelerating the design of more effective therapeutic agents. lkouniv.ac.in

When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed. mdpi.com Pharmacophore modeling is one such technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model is generated by superimposing a set of active molecules and extracting the common chemical features responsible for their activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. researchgate.net

For a series of biologically active analogues of this compound, a pharmacophore model could be developed. This model would serve as a 3D query to screen large chemical databases for structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.govresearchgate.net

Table 3: Hypothetical Pharmacophore Model for a Series of Piperidine-2-carboxamide Analogues This table presents hypothetical data for educational purposes.

| Pharmacophore Feature | Description | Position (Å) (x, y, z) | Radius (Å) |

| HBA 1 | Hydrogen Bond Acceptor (Carbonyl Oxygen) | (2.1, 0.5, -1.0) | 1.2 |

| HBA 2 | Hydrogen Bond Acceptor (Amide Oxygen) | (-1.8, 1.2, 0.3) | 1.2 |

| HBD 1 | Hydrogen Bond Donor (Amide N-H) | (-3.5, -0.8, 0.8) | 1.0 |

| HY 1 | Hydrophobic Group (Piperidine Ring) | (0.0, -1.5, -0.5) | 1.5 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.org A QSAR model is an equation that relates variations in biological activity to changes in molecular properties, which are quantified by numerical values called descriptors. nih.gov These descriptors can encode various aspects of the molecule, including steric (e.g., molecular volume), electronic (e.g., partial charges), and lipophilic (e.g., LogP) properties. ijnrd.org

For a series of this compound analogues, a 3D-QSAR study could be performed. nih.govmdpi.com Such a model could help identify which properties are most influential for the observed biological activity. For instance, the model might reveal that increasing lipophilicity in a certain region of the molecule enhances activity, while bulky substituents in another area are detrimental. These insights provide a rational basis for designing new analogues with optimized potency. mdpi.com

Table 4: Illustrative QSAR Data for a Series of Piperidine-2-carboxamide Analogues This table presents hypothetical data for educational purposes.

| Compound ID | Substituent (R) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Experimental pIC50 | Predicted pIC50 |

| 1 | -H | 1.25 | 188.65 | 3.45 | 5.80 | 5.75 |

| 2 | -F | 1.35 | 206.64 | 3.90 | 6.10 | 6.15 |

| 3 | -Cl | 1.80 | 223.10 | 4.10 | 6.75 | 6.80 |

| 4 | -CH3 | 1.75 | 202.68 | 3.30 | 6.30 | 6.25 |

| 5 | -OCH3 | 1.20 | 218.68 | 3.15 | 5.95 | 6.00 |

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ceu.es This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound or its analogues, within the active site of a target protein. ceu.esnih.gov In silico docking studies allow for the elucidation of key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for the stability of the ligand-receptor complex. nih.govresearchgate.net By analyzing these interactions, researchers can understand the structural basis of a compound's biological activity and guide the rational design of more potent and selective analogues. researchgate.net

Binding Mode Analysis with Model Biological Macromolecules

Binding mode analysis for analogues of this compound has been conducted against a variety of biological macromolecules to elucidate their potential mechanisms of action. These studies reveal common interaction patterns and highlight the importance of the piperidine carboxamide scaffold in establishing key contacts within protein binding sites.

For instance, molecular docking of piperidine-3-carboxamide derivatives into the active site of Cathepsin K (Cat K) showed that the piperidyl group can form π-π and σ-π hydrophobic interactions with residues like Tyr67. nih.gov The carbonyl oxygen of the carboxamide moiety frequently acts as a hydrogen bond acceptor, engaging with backbone amides of residues such as Trp26 and Gly65. nih.gov Similarly, docking studies of piperidine carboxamide inhibitors against Anaplastic Lymphoma Kinase (ALK) have revealed the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net The X-ray co-crystal structure of a piperidine carboxamide inhibitor with the ALK kinase domain showed an unusual DFG-shifted conformation, which allowed the ligand to access an extended hydrophobic pocket. researchgate.net

In studies targeting calpain, piperidine carboxamide derivatives were evaluated as inhibitors, with keto amides showing high affinity (Ki of 9 to 30 nM) and over 100-fold selectivity against the related cysteine protease cathepsin B. nih.gov Furthermore, computational analyses of piperidine-based sulpho carboxamide derivatives as potential antagonists of the CCR5 co-receptor indicated a threefold increase in competitive binding compared to existing sulphonyl derivatives. nih.gov Docking simulations of quinoxaline-2-carboxamide (B189723) derivatives have also been used to explore binding modes, for example, with VEGFR2, where arene-H interactions and hydrogen bonding with residues like Cys323 were observed. mdpi.com

These studies collectively demonstrate that the piperidine carboxamide scaffold is a versatile structural motif capable of interacting with diverse protein targets through a combination of specific hydrogen bonds and broader hydrophobic contacts.

Table 1: Summary of Predicted Interactions for Piperidine Carboxamide Analogues with Biological Targets

| Target Macromolecule | Key Interacting Residues | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| Cathepsin K (Cat K) | Tyr67, Trp26, Gly65 | Hydrophobic (π-π, σ-π), Hydrogen Bond | Piperidine-3-carboxamide derivatives |

| Anaplastic Lymphoma Kinase (ALK) | Not specified | Steric, Electrostatic, Hydrophobic | Piperidine carboxamide derivatives |

| Calpain | Not specified | Not specified | Piperidine carboxamides |

| CCR5 | Not specified | Competitive Binding | Sulfo carboxamide derivatives |

| VEGFR-2, ERK-2, Abl-1 | Not specified | Not specified | N-(2-aminoethyl)piperidine-4-carboxamide |

| Carbonic Anhydrase (hCA I, hCA II) | Not specified | Not specified | Pyrazole-carboxamides |

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a powerful computational strategy used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. ceu.es For identifying novel hits based on the this compound scaffold, both ligand-based and structure-based virtual screening approaches can be employed. ceu.esidrblab.org

Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of known active molecules. unipi.it It is based on the similarity principle, which posits that structurally similar compounds are likely to have similar biological activities. unipi.itmdpi.com Methods include:

2D and 3D Similarity Searching: This involves comparing the structural fingerprints or 3D shapes of database compounds to a known active piperidine carboxamide analogue. mdpi.com

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for optimal interaction with a specific target. A model can be generated from a set of active analogues and used to screen large databases for compounds that match the required features. researchgate.netidrblab.org

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be performed. ceu.es This typically involves:

Molecular Docking: A large library of compounds is docked into the binding site of the target protein, and the molecules are ranked based on a scoring function that estimates their binding affinity. idrblab.orgresearchgate.net This method has been successfully used to identify piperidine-3-carboxamide fragments with inhibitory activity against Cathepsin K. nih.gov

Often, a hierarchical or combined approach is used, starting with rapid ligand-based methods or drug-likeness filters to reduce a large initial library to a more manageable size. idrblab.orgmdpi.com This smaller set is then subjected to more computationally intensive methods like molecular docking to refine the hit list and select a few promising candidates for experimental testing. mdpi.comunisi.it

Table 2: Comparison of Virtual Screening Strategies for Hit Identification

| Methodology | Principle | Requirements | Advantages | Disadvantages |

|---|---|---|---|---|

| Ligand-Based VS | Compounds structurally similar to known actives are likely to be active. unipi.it | A set of known active ligands. | Fast, computationally inexpensive; does not require protein structure. mdpi.com | Limited to known chemical scaffolds; may miss novel active compounds. |

| Structure-Based VS | Predicts binding of ligands to a target's 3D structure. ceu.es | 3D structure of the target protein (from X-ray, NMR, or homology modeling). | Can identify novel scaffolds; provides insights into binding mode. unipi.it | Computationally intensive; accuracy depends heavily on the scoring function. |

| Hybrid/Sequential VS | Combines ligand- and structure-based methods. mdpi.com | Both known active ligands and target structure. | Balances speed and accuracy; enhances hit enrichment rate. idrblab.org | More complex workflow to set up and manage. |

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound and its analogues, MD simulations provide critical insights into their conformational flexibility and the dynamic behavior of their complexes with biological targets. researchgate.netnih.gov These simulations can validate docking poses, reveal stable binding modes, and characterize the conformational landscape of the ligand. scienceopen.comnih.gov

An MD simulation begins with an initial structure, often derived from a molecular docking study, and calculates the trajectory of the system by integrating Newton's equations of motion. researchgate.net The simulation can reveal how the ligand and protein adapt to each other's presence, highlighting stable interactions and conformational changes that are not apparent from static docking poses. researchgate.net

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. scienceopen.com A stable RMSD over time for the ligand and the protein backbone suggests that the complex has reached equilibrium and the binding pose is stable. scienceopen.comnih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Conformational Analysis: By tracking properties like dihedral angles and the radius of gyration over the simulation, researchers can identify the preferred conformations of the ligand both in its free state and when bound to the target. nih.gov This is crucial for understanding the energetic cost of binding and the role of ligand flexibility.

For example, MD simulations of piperidine-based sulfo carboxamide derivatives have been used to confirm their stability when bound to the CCR5 co-receptor. nih.gov Similarly, simulations of pyrazole-carboxamides complexed with carbonic anhydrase receptors showed good stability with minor conformational changes, validating the docking results. nih.gov These studies underscore the importance of MD simulations in providing a dynamic picture of ligand-target interactions and conformational preferences. nih.govnih.gov

Table 3: Applications of Molecular Dynamics Simulations in the Study of Piperidine Carboxamide Analogues

| Application | Purpose | Key Metrics Analyzed | Insights Gained |

|---|---|---|---|

| Complex Stability Assessment | To validate the stability of a docking pose over time. nih.gov | RMSD of ligand and protein backbone. scienceopen.com | Confirmation of stable binding and equilibrium of the complex. |

| Binding Affinity Refinement | To obtain a more accurate estimation of binding energy. | Binding free energy (e.g., MM-PBSA). nih.gov | More reliable ranking of potential hits compared to docking scores. |

| Conformational Sampling | To explore the accessible conformations of the ligand and protein. researchgate.netnih.gov | Dihedral angles, radius of gyration, Ramachandran plots. nih.gov | Understanding of ligand flexibility and induced-fit vs. conformational selection mechanisms. |

| Interaction Analysis | To analyze the dynamics of intermolecular interactions. | Hydrogen bond occupancy, interaction energy. | Identification of key, stable interactions that contribute most to binding affinity. |

Mechanistic Biochemical and Molecular Interaction Research in Vitro Focus

Enzyme Inhibition Studies of 1-(2-Chloroacetyl)piperidine-2-carboxamide Derivatives (In Vitro)

The chloroacetyl group present in this compound and its analogs makes them reactive molecules capable of forming covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. This reactivity has been a focal point in the design of inhibitors for various enzymes.

Kinetics and Mechanism of Enzyme Inhibition (e.g., MenA, alpha-amylase, alpha-glucosidase)

In vitro studies have demonstrated that piperidine-based compounds can be effective inhibitors of several enzymes. For instance, derivatives of piperidine (B6355638) have been investigated as inhibitors of MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. nih.govnih.gov The inhibition of MenA is a promising strategy for the development of new anti-tuberculosis agents. While specific kinetic data for this compound is not extensively detailed in the public domain, the mechanism of action for analogous chloroacetyl-containing compounds typically involves time-dependent, irreversible inhibition. This is characterized by an initial non-covalent binding event followed by the formation of a covalent bond with a key amino acid residue, such as cysteine or histidine, within the enzyme's active site.

Similarly, piperidine derivatives have shown inhibitory activity against carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. researchgate.netnih.govresearchgate.netnih.gov These enzymes are involved in the digestion of carbohydrates, and their inhibition can help in managing postprandial hyperglycemia. Kinetic studies of related piperidine compounds have often revealed a competitive or mixed-type inhibition mechanism. nih.govsemanticscholar.org For example, pyrimidinyl-piperazine carboxamide derivatives have been shown to be competitive inhibitors of α-glucosidase, as determined by Lineweaver-Burk plot analysis. nih.gov

Interactive Table: Enzyme Inhibition Data for Piperidine Derivatives

| Compound Class | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Piperidine Derivatives | MenA | Irreversible (putative) | 13-22 | nih.govtbdrugaccelerator.org |

| Pyrimidinyl-piperazine carboxamides | α-glucosidase | Competitive | 0.4 - 23 | nih.gov |

Structure-Activity Relationships Correlated with Enzyme Binding

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For MenA inhibitors with a piperidine scaffold, it has been demonstrated that modifications at various positions of the piperidine ring significantly impact inhibitory activity. nih.gov For instance, the nature of the substituent on the piperidine nitrogen and the stereochemistry of the carboxamide group can influence the binding affinity and covalent modification rate. The chloroacetyl group itself is a key pharmacophore for covalent inhibition, and its reactivity can be modulated by the electronic properties of the surrounding molecular framework.

In the context of α-glucosidase and α-amylase inhibitors, SAR studies have highlighted the importance of specific substituents on the piperidine ring for potent inhibition. researchgate.net The spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic moieties, dictates the affinity of these compounds for the enzyme's active site. For example, the addition of bulky hydrophobic groups can enhance binding to hydrophobic pockets within the active site, leading to increased inhibitory potency. The carboxamide moiety is often involved in crucial hydrogen bonding interactions with the enzyme. researchgate.net

Receptor Binding and Modulation Investigations (In Vitro)

While the primary focus of research on this compound appears to be on enzyme inhibition, its structural features suggest potential interactions with various receptors.

Radioligand Binding Assays for Receptor Affinity

Allosteric Site Interaction Analysis

Allosteric modulators bind to a site on a receptor that is distinct from the orthosteric binding site of the endogenous ligand. nih.govnih.gov This can lead to a change in the receptor's conformation, thereby modulating the affinity or efficacy of the orthosteric ligand. The potential for this compound to act as an allosteric modulator could be investigated using functional assays in the presence of a known orthosteric ligand. A shift in the concentration-response curve of the orthosteric ligand would indicate allosteric modulation. Given the covalent reactivity of the chloroacetyl group, this compound could potentially act as an irreversible allosteric modulator by forming a covalent bond within an allosteric pocket.

Utilization as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules used to study the function of proteins and biological pathways. nih.gov An ideal chemical probe is potent, selective, and has a known mechanism of action. The covalent nature of this compound makes it a potentially valuable chemical probe. By irreversibly binding to its target protein, it can be used to "pull down" the protein from a complex mixture, aiding in target identification and validation. Furthermore, a tagged version of the compound could be synthesized to visualize the subcellular localization of its target. While there are no specific reports on the use of this compound as a chemical probe, its properties suggest its utility in elucidating the roles of specific enzymes or receptors in various cellular processes. For instance, if it is a potent and selective inhibitor of MenA, it could be used to study the downstream effects of menaquinone biosynthesis inhibition in Mycobacterium tuberculosis.

Development of Labeled Probes for Biochemical Studies

There is no specific information available in the reviewed scientific literature regarding the development of labeled probes derived from this compound for biochemical studies. The design of such probes would typically involve the incorporation of a reporter tag—such as a fluorophore, a biotin (B1667282) molecule, or a clickable handle (e.g., an alkyne or azide)—onto the piperidine or carboxamide portion of the molecule. The chloroacetyl group would serve as the reactive "warhead" to covalently attach the probe to its target protein. This would enable researchers to visualize, isolate, or identify the protein targets of this chemical scaffold. However, no studies describing the synthesis or application of such labeled probes for this compound have been found.

Applications in Cellular Target Engagement Research (Non-Clinical Models)

Consistent with the lack of information on probe development, there are no available research findings on the application of this compound in cellular target engagement studies within non-clinical models. Target engagement assays are crucial for confirming that a compound interacts with its intended biological target in a cellular context. Techniques often employ the aforementioned labeled probes or utilize label-free methods such as cellular thermal shift assays (CETSA). Without established protein targets or developed probes for this compound, no data on its cellular target engagement can be presented.

Table 1: Summary of Research Findings for this compound

| Research Area | Findings |

|---|---|

| Development of Labeled Probes | No specific studies found. |

| Cellular Target Engagement | No specific studies found. |

Advanced Analytical Characterization in 1 2 Chloroacetyl Piperidine 2 Carboxamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for probing the molecular structure of 1-(2-Chloroacetyl)piperidine-2-carboxamide, offering detailed insights into its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. The piperidine (B6355638) ring protons typically appear as a series of complex multiplets in the aliphatic region (approx. 1.5-3.8 ppm). The two protons of the chloroacetyl group (-COCH₂Cl) are expected to resonate as a singlet or a pair of doublets around 4.0-4.5 ppm. The protons of the primary amide (-CONH₂) would appear as two distinct, often broad, signals in the downfield region (approx. 5.5-8.0 ppm), while the proton at the C2 chiral center would also have a characteristic shift. researchgate.netresearchgate.net

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. Key signals would include those for the two carbonyl carbons (one from the chloroacetyl group and one from the carboxamide), the chlorinated methylene (B1212753) carbon of the acetyl group, and the six distinct carbons of the piperidine ring. researchgate.netmdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to trace the connectivity within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COCH₂ Cl | ~4.2 | ~42 |

| -CO CH₂Cl | - | ~167 |

| Piperidine C2-H | ~4.8-5.2 | ~58 |

| Piperidine C3, C4, C5-H | ~1.5-2.2 | ~20-30 |

| Piperidine C6-H | ~3.0-3.8 | ~45 |

| -CO NH₂ | - | ~175 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. mdpi.com For this compound (C₈H₁₃ClN₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The calculated monoisotopic molecular weight is approximately 204.0666 g/mol . The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak with an intensity about one-third of the molecular ion peak (M+). beilstein-journals.org

Common fragmentation pathways observed in the mass spectrum would likely involve:

Cleavage of the N-acyl bond, resulting in fragments corresponding to the chloroacetyl group and the piperidine-2-carboxamide (B12353) moiety.

Loss of a chlorine atom.

Fragmentation of the piperidine ring itself.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | Description | Approximate m/z |

|---|---|---|

| [C₈H₁₃ClN₂O₂]⁺ | Molecular Ion (M⁺) | 204/206 |

| [C₆H₁₁N₂O]⁺ | Loss of chloroacetyl group | 127 |

| [C₂H₂ClO]⁺ | Chloroacetyl cation | 77/79 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. cardiff.ac.uk The spectra of this compound would exhibit characteristic absorption bands confirming its structure. beilstein-journals.org

Key expected vibrational frequencies include:

N-H Stretching: The primary amide (-CONH₂) will show two distinct bands in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretches from the piperidine ring and methylene group will appear just below 3000 cm⁻¹.

C=O Stretching: Two strong carbonyl absorption bands are expected. The tertiary amide (N-chloroacetyl) band would appear around 1640-1680 cm⁻¹, while the primary amide carbonyl would be near 1680-1700 cm⁻¹.

N-H Bending: The primary amide will also show a characteristic bending vibration around 1600-1640 cm⁻¹.

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond. beilstein-journals.orgresearchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amide (-CONH₂) | N-H Stretch | 3200-3400 (two bands) |

| Primary Amide (-CONH₂) | N-H Bend | 1600-1640 |

| Amide Carbonyls (-CO-) | C=O Stretch | 1640-1700 (two bands) |

| Alkyl Groups | C-H Stretch | 2850-2990 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its isolation and the accurate assessment of its purity. psu.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. mdpi.com A reversed-phase HPLC (RP-HPLC) method is typically developed for molecules like this compound. beilstein-journals.org This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The method allows for the separation of the target compound from closely related impurities. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the amide chromophores absorb (e.g., 210-220 nm). google.comnih.gov

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 210 nm or 220 nm |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. beilstein-journals.orgpsu.edu A small amount of the reaction mixture or isolated product is spotted onto a plate coated with a stationary phase, commonly silica (B1680970) gel.

The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is typically a mixture of nonpolar and polar solvents. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For a moderately polar compound like this compound, a mixture such as ethyl acetate (B1210297) and n-hexane is often effective. psu.edu After development, the separated spots are visualized, commonly under UV light or by using a chemical staining agent. beilstein-journals.org

Table 5: Typical TLC Conditions

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase (Eluent) | e.g., Ethyl Acetate / n-Hexane (e.g., 1:1 v/v) |

| Visualization | UV lamp (254 nm) or staining (e.g., potassium permanganate, iodine) |

| Application | Reaction monitoring, fraction screening, preliminary purity check |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensity and position of which are used to calculate the electron density distribution within the crystal, and subsequently, the atomic positions.

For a compound like this compound, a successful crystallographic analysis would yield crucial information about the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the chloroacetyl and carboxamide substituents. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence physical properties like melting point and solubility.

While specific, publicly available crystallographic data for this compound is not available in the reviewed literature, the table below illustrates the type of data that would be obtained from such an analysis, using data from a related chloroacetylated piperidine derivative, 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, for illustrative purposes. researchgate.net It is crucial to note that these values are not those of this compound but serve as an example of crystallographic parameters. researchgate.net

Illustrative Crystallographic Data for a Related Piperidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (3) |

| b (Å) | 18.6456 (5) |

| c (Å) | 10.5678 (4) |

| α (°) | 90 |

| β (°) | 108.997 (2) |

| γ (°) | 90 |

| Volume (ų) | 1890.97 (7) |

Note: The data presented in this table is for 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one and is intended for illustrative purposes only. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides an empirical validation of the molecular formula and is a critical checkpoint for assessing the purity of a synthesized sample. The analysis is typically performed using an automated elemental analyzer, which combusts a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (such as carbon dioxide, water, and nitrogen oxides) are separated and quantified, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen. The percentage of other elements, like chlorine, can be determined by other specific analytical methods.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula, C₈H₁₅ClN₂O₂. A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and purity.

Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 46.49 | Data not available |

| Hydrogen (H) | 7.32 | Data not available |

| Nitrogen (N) | 13.55 | Data not available |

| Chlorine (Cl) | 17.15 | Data not available |

Note: Experimental data for this compound is not publicly available in the reviewed literature. The theoretical percentages are calculated based on the molecular formula C₈H₁₅ClN₂O₂.

Emerging Research Directions for 1 2 Chloroacetyl Piperidine 2 Carboxamide

Exploration of Unconventional Reactivity and Novel Transformations

The chloroacetyl group of 1-(2-chloroacetyl)piperidine-2-carboxamide is a potent electrophilic site, primed for a variety of chemical transformations beyond simple nucleophilic substitution. Researchers are exploring unconventional reactions to generate molecular complexity from this starting point. For instance, radical-mediated cyclizations represent a promising avenue. Intramolecular radical C-H amination, potentially catalyzed by copper or cobalt complexes, could lead to the formation of bicyclic piperidine (B6355638) derivatives. mdpi.com

Another area of interest is the use of this compound in multicomponent reactions. By carefully selecting reaction partners and catalysts, it may be possible to engage both the chloroacetyl and carboxamide groups in a single, efficient transformation to build complex heterocyclic systems. Gold-catalyzed reactions, known for their ability to activate C-C multiple bonds, could be employed with appropriate unsaturated nucleophiles to achieve novel cyclization cascades. mdpi.comnih.gov These approaches move beyond the traditional role of the chloroacetyl group as a simple leaving group, unlocking new pathways to diverse molecular architectures.

Integration into Complex Chemical Biology Tools

The structure of this compound is well-suited for the development of sophisticated chemical biology tools. The chloroacetyl group can act as a reactive "warhead" for covalent modification of biological macromolecules. Specifically, it can form stable thioether bonds with cysteine residues in proteins, making it an ideal component for designing targeted covalent inhibitors or activity-based probes.

The piperidine-2-carboxamide (B12353) core mimics the structure of proline, a key amino acid in many protein-protein interactions and enzyme active sites. This feature can be exploited to direct the molecule to specific biological targets, such as proteases or kinases. For example, piperidine carboxamides have been identified as species-selective inhibitors of the proteasome in Plasmodium falciparum, the parasite responsible for malaria, by binding to a previously untargeted region of the β5 active site. nih.gov This highlights the potential for developing highly selective probes or therapeutic leads based on this scaffold. By attaching reporter tags (like fluorophores or biotin) to the piperidine ring, researchers can create tools for target identification, validation, and cellular imaging.

Theoretical Predictions for Synthetic Challenges and Opportunities

Computational chemistry offers powerful tools to predict the reactivity and properties of this compound, guiding synthetic efforts and identifying potential challenges. Quantitative Structure-Activity Relationship (QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed to predict the biological activity of derivatives. researchgate.netresearchgate.net These models provide insights into how steric, electrostatic, and hydrophobic properties influence inhibitory potency, thereby guiding the design of more effective compounds. researchgate.net

Molecular docking studies can simulate the binding of the compound to target proteins, such as anaplastic lymphoma kinase (ALK) or calpain, for which other piperidine carboxamides have shown inhibitory activity. researchgate.netnih.gov Such simulations can reveal key interactions at the active site and predict binding affinity, helping to prioritize synthetic targets. dntb.gov.ua Furthermore, theoretical calculations can predict potential side reactions or instability issues, allowing chemists to proactively address synthetic challenges.

Table 1: Computational Models in Piperidine Carboxamide Research

| Model Type | Application | Key Findings | Reference |

|---|---|---|---|

| CoMFA/CoMSIA | 3D-QSAR for ALK inhibitors | Revealed the importance of steric, electrostatic, and hydrophobic fields for binding affinity. | researchgate.net |

| Molecular Docking | Binding mode analysis in ALK | Identified key interactions with the kinase active site, revealing an unusual DFG-shifted conformation. | researchgate.net |

| Molecular Dynamics | Conformational analysis | Confirmed increased stability of carboxamide derivatives compared to other related structures. | nih.gov |

Development of Automated and Continuous Flow Synthesis Protocols

Modernizing the synthesis of this compound and its derivatives is crucial for efficient and scalable production. Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.netmdpi.comnih.gov

The synthesis of the piperidine core itself can be achieved via flow protocols, such as the electroreductive cyclization of imines with dihaloalkanes in a microreactor or highly diastereoselective additions of Grignard reagents to N-(tert-butylsulfinyl)-bromoimines. researchgate.netacs.orgorganic-chemistry.org The subsequent N-acylation with chloroacetyl chloride and the formation of the C2-carboxamide are also amenable to flow conditions. Amide bond formation in flow reactors can be achieved using supported reagents or catalysts, which simplifies purification and allows for continuous production over extended periods. nih.gov Automating these sequential steps in a telescoped flow system would eliminate the need to isolate intermediates, significantly reducing reaction time and waste. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Piperidine Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | mdpi.comacs.org |

| Scalability | Limited by reactor size | Easily scalable by extending run time | nih.govacs.org |

| Safety | Risk of thermal runaway | Enhanced temperature control, smaller reaction volumes | mdpi.com |

| Process Control | Difficult to precisely control | Precise control over temperature, pressure, and residence time | researchgate.net |

| Yield & Purity | Often requires extensive purification | Can lead to higher yields and purity, minimizing byproducts | acs.org |

Multidisciplinary Research Collaborations in Piperidine Chemistry

Realizing the full potential of this compound requires synergistic collaborations across multiple scientific disciplines. The journey from a promising chemical scaffold to a validated biological tool or therapeutic lead is inherently multidisciplinary. mdpi.comnews-medical.net

Synthetic organic chemists are needed to devise efficient and novel routes to the core structure and its analogues. news-medical.net They can collaborate with computational chemists who use theoretical models to predict promising derivatives and rationalize structure-activity relationships. dntb.gov.ua Medicinal chemists can then optimize these compounds for potency, selectivity, and pharmacokinetic properties. enamine.net Finally, chemical biologists and pharmacologists are essential for evaluating the compounds in cellular and animal models to understand their mechanism of action and biological effects. nih.govnih.gov Such collaborations, combining enzymatic transformation, modern cross-coupling reactions, and biological evaluation, are powerful engines for unlocking new molecular spaces for drug discovery and chemical biology. news-medical.net

Q & A

What are the key considerations for designing synthetic routes to 1-(2-Chloroacetyl)piperidine-2-carboxamide with high yield and purity?

Methodological Answer:

- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry of the chloroacetylating agent. For example, fractional factorial designs can reduce the number of trials while identifying critical factors .

- Purity Control : Employ HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) to monitor side products, such as unreacted piperidine-2-carboxamide or over-acetylated derivatives .

- Safety : Handle chloroacetyl chloride in a fume hood due to its lachrymatory and corrosive properties. Use quench protocols (e.g., sodium bicarbonate) for excess reagent .

How can researchers resolve contradictions in reported reactivity of the chloroacetyl group in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Analysis : Perform kinetic studies under varying pH conditions to distinguish between SN1 and SN2 pathways. Use isotopic labeling (e.g., deuterated solvents) to track nucleophilic attack sites .